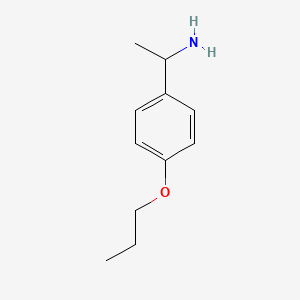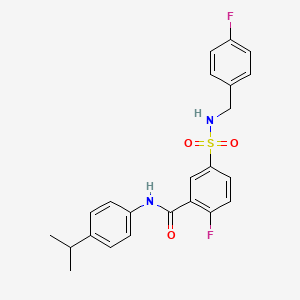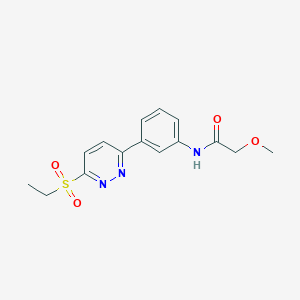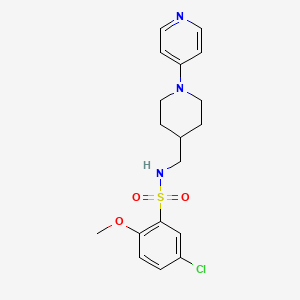![molecular formula C17H21NO5 B2477897 Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-24-2](/img/structure/B2477897.png)
Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as MDB, is a chemical compound that has gained attention due to its potential use in scientific research.
Scientific Research Applications
Anticholinesterase Activity
Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate derivatives have been synthesized and evaluated for their anticholinesterase activity. Studies have shown that specific derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with remarkable selectivity depending on their N-substituted groups. These findings suggest potential applications in treating diseases characterized by cholinesterase dysregulation, such as Alzheimer's disease (Luo et al., 2005).
Antimicrobial Activity
Halogen and aminoalkyl derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown antimicrobial properties against a variety of Gram-positive cocci, Gram-negative rods, and yeasts. This broad-spectrum antimicrobial activity underscores the potential of these compounds in developing new antimicrobial agents (Krawiecka et al., 2012).
Synthesis and Characterization
The compound and its derivatives have been extensively studied for their synthesis and structural characterization. Such research provides a foundation for understanding the chemical properties and potential applications of these molecules in various scientific domains, including medicinal chemistry and materials science. Efforts to synthesize tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from related compounds have demonstrated significant anticholinesterase activities, indicating their relevance in neurodegenerative disease research (Luo et al., 2005).
β-Amyloid Aggregation Inhibition
Derivatives of methyl benzofuran have been identified as potent inhibitors of β-amyloid aggregation, a hallmark of Alzheimer's disease. The synthesis of these compounds and their efficacy in inhibiting β-amyloid aggregation point towards their potential application in Alzheimer's disease therapy (Choi et al., 2003).
Renewable PET Production
The compound's derivatives have been investigated in the context of renewable Polyethylene Terephthalate (PET) production. Specifically, research on the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves has highlighted the potential of methyl benzofuran derivatives in creating biobased terephthalic acid precursors, an essential component of renewable PET (Pacheco et al., 2015).
properties
IUPAC Name |
methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-5-18(6-2)15(19)10-22-12-7-8-14-13(9-12)16(11(3)23-14)17(20)21-4/h7-9H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDQCMOENHMGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2477815.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)
![2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2477820.png)



![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)
![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)
![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)
![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)


![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)